1-Metilciclopropanometanol

Descripción general

Descripción

Kinetics of gas-phase thermal decomposition of methylcyclopropanemethanol has been reported.

Aplicaciones Científicas De Investigación

Ciencia de Materiales

En la ciencia de los materiales, las propiedades del compuesto se pueden aprovechar para desarrollar nuevos materiales con características específicas. Por ejemplo, sus datos de índice de refracción se pueden utilizar en el diseño de materiales ópticos .

Ingeniería Química

Los datos de presión y temperatura del límite de fase del compuesto son vitales para los ingenieros químicos en el diseño de procesos de destilación y otros procesos de separación . Comprender cómo se comporta el 1-Metilciclopropanometanol en diferentes fases ayuda a optimizar los procesos industriales para la eficiencia y la seguridad.

Química Computacional

Los químicos computacionales utilizan los datos evaluados críticamente del this compound para validar y mejorar los modelos y simulaciones computacionales. Los datos termodinámicos y de propiedades físicas precisos son esenciales para predicciones confiables en estudios computacionales .

Análisis de Seguridad y Riesgos

El conocimiento de la densidad crítica y la conductividad térmica del this compound es importante para evaluar la seguridad y los riesgos asociados con su uso en entornos industriales. Los investigadores pueden usar estos datos para evaluar los riesgos y desarrollar protocolos de seguridad apropiados .

Cada una de estas aplicaciones demuestra la versatilidad del this compound en la investigación científica y su potencial para contribuir a los avances en varios campos. Los datos detallados de propiedades termodinámicas proporcionados por recursos como las Tablas Termo Web NIST/TRC son invaluables para los investigadores y profesionales de la industria que trabajan con este compuesto .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Methylcyclopropanemethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide . The nature of these interactions involves the formation of stable complexes with the target biomolecules, influencing their activity and function.

Cellular Effects

1-Methylcyclopropanemethanol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the inhibition of certain enzymes and the activation of others, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of 1-Methylcyclopropanemethanol involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to interact with enzymes involved in the glycolysis and tricarboxylic acid cycle pathways, affecting the overall metabolic activity of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methylcyclopropanemethanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Methylcyclopropanemethanol maintains its activity over extended periods, although its effectiveness may decrease due to degradation .

Dosage Effects in Animal Models

The effects of 1-Methylcyclopropanemethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-Methylcyclopropanemethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the metabolic pathways of ethylene, sugars, organic acids, and amino acids, maintaining the postharvest quality of fruits .

Transport and Distribution

Within cells and tissues, 1-Methylcyclopropanemethanol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity and function .

Subcellular Localization

The subcellular localization of 1-Methylcyclopropanemethanol affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its role in various biochemical processes .

Propiedades

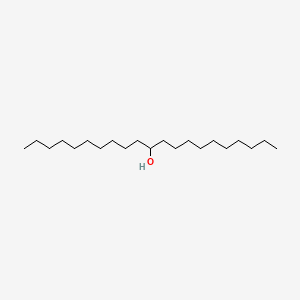

IUPAC Name |

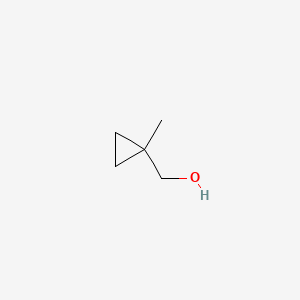

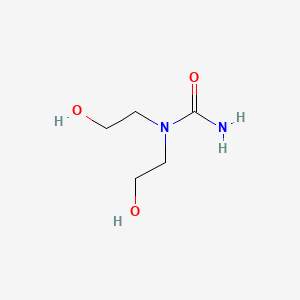

(1-methylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZQWRXTMGASCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181877 | |

| Record name | 1-Methylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-14-7 | |

| Record name | 1-Methylcyclopropanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopropanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-methylcyclopropanemethanol formed in biological systems?

A: Research suggests that methane monooxygenase, an enzyme found in certain bacteria, can catalyze the formation of 1-methylcyclopropanemethanol. In the presence of oxygen and NADH, the enzyme converts 1,1-dimethylcyclopropane to (1-methylcyclopropyl)methanol as the major product (81% yield) []. This reaction involves the insertion of an oxygen atom from molecular oxygen into a carbon-hydrogen bond of the substrate.

Q2: Can 1-methylcyclopropanemethanol undergo ring-opening reactions?

A: Yes, 1-methylcyclopropanemethanol can undergo ring-opening fluorination in the presence of specific reagents []. Treatment with pyridinium poly(hydrogen fluoride), diisopropylamine, and potassium hydrogen difluoride leads to the formation of homoallylic fluorides []. This reaction demonstrates the susceptibility of the cyclopropane ring to opening under certain conditions, highlighting the reactivity of this functional group.

Q3: Does 1-methylcyclopropanemethanol exhibit any biological activity?

A: Recent research indicates that Saudi Sumra honey, which contains 1-methylcyclopropanemethanol as a major component, possesses antimicrobial activity against a range of drug-resistant bacteria and fungi []. This finding suggests that 1-methylcyclopropanemethanol, potentially in synergy with other components in the honey, contributes to the observed antimicrobial effects []. Further research is needed to fully elucidate the specific mechanisms of action and individual contributions of each component.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benz[g]indole](/img/structure/B1329717.png)

![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)